molecular formula C12H22N2O4 B14858241 methyl N-(morpholin-4-ylcarbonyl)isoleucinate

methyl N-(morpholin-4-ylcarbonyl)isoleucinate

Cat. No.: B14858241
M. Wt: 258.31 g/mol
InChI Key: GQZIMDKFUGFLJD-UHFFFAOYSA-N
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Description

Methyl N-(morpholin-4-ylcarbonyl)isoleucinate is an organic compound that belongs to the class of isoleucine derivatives This compound is characterized by the presence of a morpholine ring attached to the isoleucine backbone through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(morpholin-4-ylcarbonyl)isoleucinate typically involves the reaction of isoleucine with morpholine and methyl chloroformate. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(morpholin-4-ylcarbonyl)isoleucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl N-(morpholin-4-ylcarbonyl)isoleucinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving protein modification and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(morpholin-4-ylcarbonyl)isoleucinate involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The carbamate linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(morpholin-4-ylcarbonyl)valinate
  • Methyl 4-(morpholin-4-ylcarbonyl)benzoate

Uniqueness

Methyl N-(morpholin-4-ylcarbonyl)isoleucinate is unique due to its isoleucine backbone, which imparts specific stereochemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 3-methyl-2-(morpholine-4-carbonylamino)pentanoate

InChI

InChI=1S/C12H22N2O4/c1-4-9(2)10(11(15)17-3)13-12(16)14-5-7-18-8-6-14/h9-10H,4-8H2,1-3H3,(H,13,16)

InChI Key

GQZIMDKFUGFLJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)N1CCOCC1

Origin of Product

United States

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